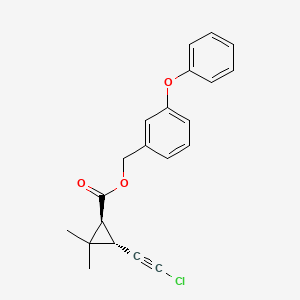
2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H5BrClNO2·HCl It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the nitration of 3-chlorobenzoic acid, followed by reduction to form 3-chloro-4-aminobenzoic acid. Subsequent bromination yields 2-Amino-5-bromo-3-chlorobenzoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the desired hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acid derivatives.
Scientific Research Applications
2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro substituents on the benzene ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride is unique due to the specific arrangement of amino, bromo, and chloro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6BrCl2NO2 |
|---|---|
Molecular Weight |
286.93 g/mol |
IUPAC Name |
2-amino-5-bromo-3-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H5BrClNO2.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H |
InChI Key |
VOJRIVXAQIENMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-3-tert-butyl 1-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, cis](/img/structure/B12305473.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B12305481.png)









![2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12305576.png)
